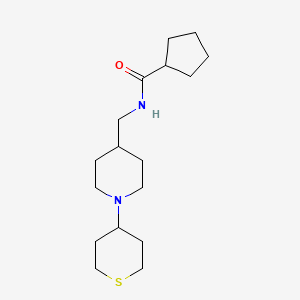
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H30N2OS and its molecular weight is 310.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure
The compound features a piperidine ring, a thiopyran moiety, and a cyclopentanecarboxamide functional group. Its molecular formula is C15H24N2O, with a molecular weight of approximately 248.37 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O |
| Molecular Weight | 248.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that this compound interacts with various neurotransmitter systems. Its biological activity is primarily attributed to its influence on serotonin and dopamine receptors, which are crucial in regulating mood and anxiety levels. Preliminary studies suggest that it may exhibit anxiolytic and anticonvulsant properties, similar to other compounds within its class .
Research Findings
- Neuropharmacological Studies : Initial studies have shown that this compound can reduce anxiety-like behaviors in animal models. It appears to modulate the activity of serotonin receptors, leading to an increase in serotonin levels in the brain .
- Anticonvulsant Activity : In addition to its anxiolytic effects, there is evidence suggesting that this compound may have anticonvulsant properties. This is particularly relevant for the development of new treatments for epilepsy .
- Comparative Studies : When compared to structurally similar compounds, such as N-(2-(m-tolyl)acetamide and N-(benzyl)piperidin-4-ylmethyl)urea, this compound demonstrates a unique pharmacological profile that warrants further investigation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving rats showed that administration of the compound resulted in significant reductions in anxiety-related behaviors when assessed using the elevated plus maze test.
- Case Study 2 : In vitro studies demonstrated that the compound inhibited certain ion channels associated with seizure activity, suggesting its potential as an anticonvulsant agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-(m-tolyl)acetamide | Contains an acetamide group | Different receptor affinity |
| N-(benzyl)piperidin-4-ylmethyl)urea | Features a benzyl group | Potentially different pharmacological profile |
| N-(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-furan-2-carboxamide | Contains a furan ring | Distinct electronic properties |
Propiedades
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2OS/c20-17(15-3-1-2-4-15)18-13-14-5-9-19(10-6-14)16-7-11-21-12-8-16/h14-16H,1-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVCABMLBLXOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














